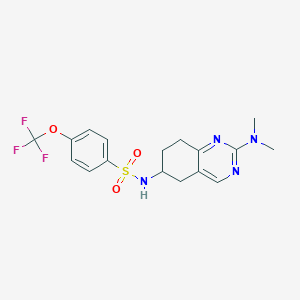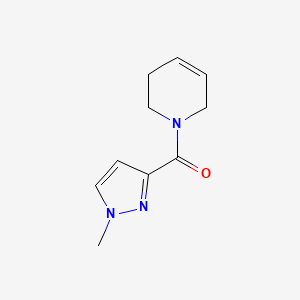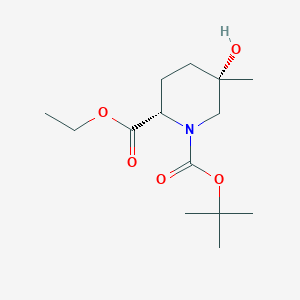
N-(2-(ジメチルアミノ)-5,6,7,8-テトラヒドロキナゾリン-6-イル)-4-(トリフルオロメトキシ)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring both quinazolinone and trifluoromethoxy groups. Its unique structure offers valuable properties, making it a subject of interest for scientific research, particularly in fields such as medicinal chemistry and biochemistry.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It's used to investigate biological pathways due to its potential activity as an enzyme inhibitor or modulator.
Medicine: Research explores its potential as a therapeutic agent in treating various conditions, including cancer and infectious diseases.
Industry: Utilized in developing advanced materials and chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps starting from quinazolinone precursors. Key steps include:
Introduction of the dimethylamino group via amination reactions.
Formation of the tetrahydroquinazolin ring through cyclization.
Incorporation of the trifluoromethoxybenzene sulfonamide group via sulfonylation.
Industrial Production Methods: Industrial production often scales up these laboratory methods with modifications to optimize yield and cost-efficiency. Catalysts and specific reaction conditions (e.g., temperature, pressure) are fine-tuned to increase productivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, especially at the amine and aromatic sites.
Reduction: It can be reduced under specific conditions to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the sulfonamide and aromatic sites.
Common Reagents and Conditions:
Oxidation: Peroxides and other oxidizing agents under controlled conditions.
Reduction: Hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Use of strong bases or acids for nucleophilic and electrophilic substitutions respectively.
Major Products: The major products depend on the type of reaction, typically leading to modified derivatives with different functional groups or structural alterations.
作用機序
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects through interactions with biological molecules, particularly proteins and enzymes. Its mechanism involves:
Binding to active sites of target proteins, altering their function.
Modulating signal transduction pathways.
Interfering with metabolic processes by inhibiting specific enzymes.
類似化合物との比較
Compared to other quinazolinone derivatives, this compound stands out due to its trifluoromethoxy group, which enhances its chemical stability and biological activity. Similar compounds include:
Quinazoline-based kinase inhibitors.
Sulfonamide-containing drugs like sulfa antibiotics.
Trifluoromethoxy-bearing organic molecules used in pharmaceutical research.
N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide's combination of these functional groups makes it unique, offering a diverse range of applications and mechanisms.
Hope this gives you a thorough understanding of this fascinating compound!
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-24(2)16-21-10-11-9-12(3-8-15(11)22-16)23-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,12,23H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXGCEFISWDJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol](/img/structure/B2541120.png)
![4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2541121.png)
![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine](/img/structure/B2541122.png)

![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)
![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2541129.png)
![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2541137.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

